

# An In-depth Technical Guide to the Mechanism of Action of GNTI-122

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NTE-122 dihydrochloride

Cat. No.: B12375018

Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GNTI-122 (formerly **NTE-122 dihydrochloride**) is an investigational autologous engineered regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This guide provides a detailed overview of its core mechanism of action, supported by preclinical data, experimental protocols, and visual representations of the underlying biological pathways. GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells, the hallmark of T1D.

# Core Mechanism of Action: Engineered Immune Suppression

GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and genetically engineered to create a potent and targeted therapeutic that addresses key limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical pillars designed to ensure stability, specificity, and sustained activity in the inflammatory pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is



achieved through both direct, antigen-specific suppression and indirect bystander suppression. [1][2]

### The Three Pillars of GNTI-122 Engineering

- Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the
  development and function of Tregs. GNTI-122 is engineered for stable and high-level
  expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in
  inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by
  inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]
- Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of
  autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically
  recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunitrelated protein (IGRP).[3][5] This targeted approach is intended to concentrate the
  therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing
  off-target immunosuppression.[3]
- Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential
  Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122
  incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion
  signal in response to the administration of low doses of rapamycin.[1][5] This allows for
  tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]

### Signaling Pathways and Experimental Workflow

The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the general workflow for its generation and characterization.





Click to download full resolution via product page

Caption: GNTI-122 Engineered Signaling Pathways.





Click to download full resolution via product page

Caption: GNTI-122 Generation and Testing Workflow.

## **Quantitative Preclinical Data**

The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its phenotype, function, and efficacy.

**Table 1: GNTI-122 Product Characteristics** 

| Parameter                     | Result   | Source |
|-------------------------------|----------|--------|
| Purity of Dual-Edited Product | >90%     | [6]    |
| Cell Yield                    | >3 x 109 | [6]    |
| Viability                     | High     | [6]    |

**Table 2: Phenotypic Profile of GNTI-122** 



| Marker | Expression Level | Significance                | Source |
|--------|------------------|-----------------------------|--------|
| FOXP3  | High             | Treg lineage marker         | [5][6] |
| CD25   | High             | Treg activation marker      | [5][6] |
| CD127  | Low              | Treg lineage marker         | [5][6] |
| CTLA4  | High             | Suppressive function marker | [6][7] |
| TNFRII | High             | Treg stability marker       | [6][7] |
| EOS    | High             | Treg stability marker       | [6]    |
| CD27   | High             | Treg stability marker       | [6]    |
| CD70   | Low              | Treg stability marker       | [6]    |

Table 3: Cytokine Secretion Profile of GNTI-122 (Post-

Stimulation)

| Cytokine     | Secretion Level | Significance                              | Source |
|--------------|-----------------|-------------------------------------------|--------|
| IL-2         | Low             | Reduced pro-<br>inflammatory potential    | [6][7] |
| TNF-α        | Low             | Reduced pro-<br>inflammatory potential    | [6][7] |
| IFN-γ        | Low             | Reduced pro-<br>inflammatory potential    | [6][7] |
| LAP and GARP | Increased       | Markers of TGF-β-<br>mediated suppression | [6][7] |

**Table 4: In Vitro and In Vivo Functional Data** 



| Assay                                      | Key Finding                                             | Significance                                                      | Source    |
|--------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------|-----------|
| In Vitro Suppression<br>Assay              | Potent inhibition of<br>Teff proliferation              | Demonstrates direct and bystander suppressive function            | [1][6][7] |
| Rapamycin-Mediated CISC Activation         | Concentration-<br>dependent STAT5<br>phosphorylation    | Confirms functionality of the IL-2 signaling support              | [3][8]    |
| In Vivo Mouse Model<br>(Adoptive Transfer) | Diabetes-free survival<br>in 90-100% of treated<br>mice | Demonstrates in vivo<br>efficacy in preventing<br>T1D progression | [7]       |
| In Vivo Mouse Model<br>(Cell Trafficking)  | Increased homing of mEngTregs to the pancreas           | Confirms targeting to the site of inflammation                    | [7]       |
| In Vivo Mouse Model<br>(Histology)         | Reduced insulitis and preservation of beta cells        | Shows protection of insulin-producing cells                       | [7][9]    |

## **Experimental Protocols Generation of GNTI-122**

- Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]
- Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9 technology. This process involves the knock-in of transgenes delivered by adeno-associated virus (AAV) vectors to:
  - Insert an MND promoter to stabilize FOXP3 expression.[4]
  - Introduce an islet antigen-specific TCR into the TRAC locus.[4]
  - Incorporate the rapamycin-activated CISC for IL-2 signaling support.[4]



- Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin.
   The CISC provides a selective advantage, leading to the enrichment and expansion of the dual-engineered GNTI-122 cells.[4]
- Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]

#### **In Vitro Suppression Assay**

- Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs.
   Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-presenting cells.[4]
- Stimulation: The co-culture is stimulated to induce Teff proliferation.
- Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122 cells.[9]

#### In Vivo Adoptive Transfer Mouse Model

- Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to induce a T1D-like disease.[7][9]
- Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]
- Monitoring: Blood glucose levels are monitored over time to assess diabetes development.
   [10]
- Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis to assess the degree of insulitis and to quantify beta cell mass via insulin staining.[9][10]

#### Conclusion

GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type 1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype, specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of



beta cells. The preclinical data strongly support its proposed mechanism of action, demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a mouse model of T1D. These findings provide a strong rationale for the ongoing clinical development of GNTI-122 as a potentially transformative therapy for individuals with Type 1 Diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. gentibio.com [gentibio.com]
- 3. JCI Insight GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 4. gentibio.com [gentibio.com]
- 5. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]
- 8. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gentibio.com [gentibio.com]
- 10. gentibio.com [gentibio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of GNTI-122]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375018#nte-122-dihydrochloride-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com